molecular formula C11H14ClNO2 B1465019 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride CAS No. 1260637-81-7

7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B1465019
CAS No.: 1260637-81-7
M. Wt: 227.69 g/mol
InChI Key: KWYPGFCJTPUATK-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinoline, a structural motif found in various natural products and therapeutic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the Pictet-Spengler cyclization, where phenylalanines with at least one free ortho-position undergo cyclization with formaldehyde, followed by hydrogenolytic splitting of the endocyclic benzylic C-N bond . Another approach involves the Bischler-Napieralski reaction, which cyclizes an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carboxylic acid and methyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-7-2-3-8-4-5-12-10(11(13)14)9(8)6-7;/h2-3,6,10,12H,4-5H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYPGFCJTPUATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCNC2C(=O)O)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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